Darunavir (brand name: Prezista) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children. Darunavir is always used in combination with a pharmacokinetic enhancer — either ritonavir (brand name: Norvir) or cobicistat (brand name: Tybost) — and other HIV medicines.
When darunavir is taken with ritonavir, it may be used in adults and children 3 years of age and older who weigh at least 22 lb (10 kg).
When darunavir is taken with cobicistat, it may be used in adults and children weighing at least 88 lb (40 kg) who meet certain requirements, as determined by a health care provider.
(A fixed-dose combination tablet containing darunavir and cobicistat [brand name: Prezcobix] is also available.)
Darunavir is a protease inhibitor used with other HIV protease inhibitor drugs as well as [ritonavir] for the effective management of HIV-1 infection. As a second-generation protease inhibitor, darunavir is designed to combat resistance to standard HIV therapy. It was initially approved by the FDA in 2006. Darunavir is being studied as a possible treatment for SARS-CoV-2, the coronavirus responsible for COVID-19, due to in vitro evidence supporting its ability to combat this infection. Clinical trials are underway and are expected to conclude in August 2020.
Darunavir is a Protease Inhibitor. The mechanism of action of darunavir is as a HIV Protease Inhibitor, and Cytochrome P450 3A Inhibitor, and Cytochrome P450 2D6 Inhibitor.
Darunavir is an antiretroviral protease inhibitor that is used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Darunavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent, acute liver injury. In HBV or HCV coinfected patients, highly active antiretroviral therapy with darunavir may result of an exacerbation of the underlying chronic hepatitis B or C.
Darunavir is a human immunodeficiency virus type 1 (HIV-1) protease nonpeptidic inhibitor, with activity against HIV. Upon oral administration, darunavir selectively targets and binds to the active site of HIV-1 protease, and inhibits the dimerization and catalytic activity of HIV-1 protease. This inhibits the proteolytic cleavage of viral Gag and Gag-Pol polyproteins in HIV-infected cells. This inhibition leads to the production of immature, non-infectious viral proteins that are unable to form mature virions, and prevents HIV replication.
An HIV PROTEASE INHIBITOR that is used in the treatment of AIDS and HIV INFECTIONS. Due to the emergence of ANTIVIRAL DRUG RESISTANCE when used alone, it is administered in combination with other ANTI-HIV AGENTS.
Darunavir
CAS No.: 206361-99-1
Cat. No.: VC21340540
Molecular Formula: C27H37N3O7S
Molecular Weight: 547.7 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.

CAS No. | 206361-99-1 |
---|---|
Molecular Formula | C27H37N3O7S |
Molecular Weight | 547.7 g/mol |
IUPAC Name | [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
Standard InChI | InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1 |
Standard InChI Key | CJBJHOAVZSMMDJ-HEXNFIEUSA-N |
Isomeric SMILES | CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |
SMILES | CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |
Canonical SMILES | CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |
Appearance | Off-White to Pale Yellow Solid |
Colorform | White, amorphous solid |
Melting Point | 74-76 74 °C (decomposes) |
Chemical and Physical Properties
Molecular Structure and Characteristics
Darunavir has a molecular weight of 593.73 and contains a distinctive bis-tetrahydrofuranyl (bis-THF) moiety alongside a sulfonamide isostere . This structure distinguishes it from amprenavir, another protease inhibitor that contains only one THF ring. The additional THF ring in darunavir creates a critical structural difference that significantly enhances its binding affinity to the HIV protease enzyme.
The compound is administered as its ethanolate salt, which affects its solubility profile and pharmacokinetic properties. High-resolution X-ray crystallography has revealed that darunavir forms at least six hydrogen bonds with wild-type HIV protease, with most interactions involving main-chain atoms at the bottom of the protease binding site . This extensive hydrogen bonding network contributes to darunavir's exceptional binding affinity and high genetic barrier to resistance.
Physico-chemical Parameters
Darunavir exhibits several important physico-chemical properties that influence its pharmacokinetic behavior and formulation requirements.
Parameter | Value | Method |
---|---|---|
Melting point | 74-78°C | Capillary method |
Solubility | Poorly soluble in aqueous solutions (pH 1-12) | Dissolution testing |
Distribution coefficient (octanol/phosphate buffer pH 7.0) | 292 | Partition experiments |
Apparent distribution coefficient (octanol/0.1N HCl) | 30.9 | Partition experiments |
Dissociation constant | 2.02 | Potentiometric titration |
The high distribution coefficient values indicate that darunavir is highly lipophilic, suggesting that its main site of absorption following oral administration will be the intestine rather than the stomach . This lipophilicity also affects how the drug distributes throughout the body and crosses biological membranes, including potential penetration into viral reservoirs such as the central nervous system.
Mechanism of Action
Protease Inhibition
Darunavir functions as an inhibitor of HIV-1 protease, selectively preventing the cleavage of HIV-encoded Gag-Pol polyproteins in infected cells . This inhibition is critical for viral replication as it prevents the formation of mature, infectious virus particles. By binding to the active site of the HIV-1 protease enzyme, darunavir blocks the processing of viral precursor proteins that are essential for the assembly of fully functional viral particles.
The bis-THF moiety in darunavir allows additional interactions with a key amino acid of the HIV protease, Asp29, which contributes to its binding affinity being more than 100 times greater than that of amprenavir . This enhanced binding profile provides darunavir with activity against both wild-type HIV and many drug-resistant strains.
Antiviral Activity Profile
Darunavir exhibits potent activity against laboratory strains and clinical isolates of HIV-1, as well as laboratory strains of HIV-2, with median EC50 values ranging from 1.2 to 8.5 nM (0.7 to 5.0 ng/mL) . The compound demonstrates broad-spectrum activity against diverse HIV-1 subtypes, including group M (clades A, B, C, D, E, F, G) and group O primary isolates, with EC50 values ranging from <0.1 to 4.3 nM .
It is important to note that the EC50 value of darunavir increases by a median factor of 5.4 in the presence of human serum, likely due to protein binding effects . Despite this increase, clinical dosing ensures that plasma concentrations remain well above the protein-binding-adjusted EC50 values, maintaining therapeutic efficacy.
Pharmacokinetics
Absorption and Bioavailability
A critical pharmacokinetic feature of darunavir is the dramatic enhancement of its bioavailability when co-administered with low-dose ritonavir. When darunavir (600 mg once daily) is combined with ritonavir (100 mg twice daily), its absolute bioavailability increases to 82%, representing a more than two-fold increase . This enhancement occurs because ritonavir, a potent inhibitor of CYP3A enzymes, effectively blocks the first-pass metabolism of darunavir.
The time to maximum plasma concentration (Tmax) for darunavir/r 600/100 mg twice daily is approximately 2.5 to 4 hours after oral administration . This relatively rapid absorption contributes to the quick establishment of therapeutic drug levels following dosing.
Distribution and Protein Binding
Darunavir exhibits high protein binding to plasma proteins, particularly albumin and α1-acid glycoprotein . This extensive protein binding influences the drug's distribution throughout the body and affects its interaction with concurrent medications that may compete for the same binding sites.
The volume of distribution and tissue penetration characteristics of darunavir determine its ability to reach HIV reservoirs throughout the body. Its lipophilic nature facilitates penetration across biological membranes, though the extent of penetration into sanctuary sites such as the central nervous system and genital tract varies based on local factors including protein binding and active transport mechanisms.
Metabolism and Elimination
Darunavir is primarily metabolized by hepatic cytochrome P450 enzymes, particularly CYP3A4 . This metabolic pathway is significant both for the drug's elimination and for potential drug-drug interactions, as darunavir is both a substrate and an inhibitor of CYP3A enzymes.
Clinical Studies and Efficacy
Efficacy in Treatment-Experienced Adults
The efficacy of darunavir/r in treatment-experienced adults with HIV-1 infection has been established through multiple clinical trials. In the POWER studies, which evaluated darunavir/r 600/100 mg twice daily, 45% of patients achieved undetectable viral loads (HIV-1 RNA <50 copies/mL) at 24 weeks, compared to only 12% of control protease inhibitor patients . This virologic suppression was sustained through 48 weeks of treatment, demonstrating the durability of response.
These findings were corroborated by the larger POWER 3 analysis, which showed that 40% of patients achieved HIV-1 RNA reductions to <50 copies/mL at 24 weeks . Across all phase IIb studies, darunavir/r demonstrated favorable safety and tolerability profiles, supporting its role in the management of treatment-experienced patients.
Efficacy in Pediatric Populations
Age Group | Virologic Response <50 copies/mL | Virologic Response <400 copies/mL |
---|---|---|
3-6 years | 59% (16/27) | 89% (24/27) |
In the TMC114-C212 study, treatment-experienced HIV-1 infected pediatric subjects aged 6-17 years were enrolled to evaluate different dosing cohorts . This randomized, open-label Phase 2 study included 44 subjects divided into two dosing groups, with three weight bands (≥20 kg–<30 kg, ≥30 kg–<40 kg, and ≥40 kg–<50 kg) used to stratify the dosing regimens . The inclusion criteria focused on subjects who had been receiving antiretroviral treatment for at least 12 weeks but required a change in their regimen due to virologic failure (viral load >1000 copies/mL).
The efficacy results from pediatric studies support the use of darunavir/r in treatment-experienced children and adolescents, with appropriate weight-based dosing adjustments to achieve therapeutic exposures comparable to those in adults.
Drug Interactions
Cytochrome P450 Interactions
Both darunavir and ritonavir are metabolized by and inhibit CYP3A4, creating potential for significant drug interactions . Drugs that induce CYP3A activity would be expected to increase the clearance of darunavir and ritonavir, potentially resulting in reduced plasma concentrations and diminished therapeutic effects. Conversely, co-administration with CYP3A inhibitors may decrease clearance and increase plasma concentrations, potentially enhancing both therapeutic effects and adverse reactions.
These interaction patterns necessitate careful consideration when prescribing darunavir/r as part of combination antiretroviral therapy or when adding medications for comorbid conditions. Dose adjustments or alternative therapies may be required to manage clinically significant interactions.
P-glycoprotein Interactions
In addition to CYP3A interactions, darunavir has been shown to interact with P-glycoprotein (P-gp), an efflux transporter that influences the absorption and distribution of various drugs . The ratio of secretory/absorptive transport of darunavir decreases with increasing concentration, suggesting saturation of this active transport process.
Evidence from clinical interaction studies supports P-gp inhibition by darunavir/r, as demonstrated by interactions with P-gp substrates such as digoxin . These interactions may affect the pharmacokinetics of co-administered drugs that are P-gp substrates, potentially requiring dosage adjustments or enhanced monitoring.
Synthesis and Manufacturing Considerations
Synthetic Pathways
Recent advances in the synthesis of darunavir have focused on improving efficiency and purity of the final product. An improved process using 4-(1,3-dioxoisoindolin-2-yl)benzene-1-sulphonyl chloride has been developed to eliminate the critical furan dimer impurity that can form during synthesis . This optimization represents an important advancement in the manufacturing process, as it helps control impurity formation and enhances the quality of the final pharmaceutical product.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume